

Application Notes: Ranolazine in Heart Failure with Preserved Ejection Fraction (HFpEF)

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Compound of Interest

Compound Name: *Ranolazine*

Cat. No.: *B000828*

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Introduction

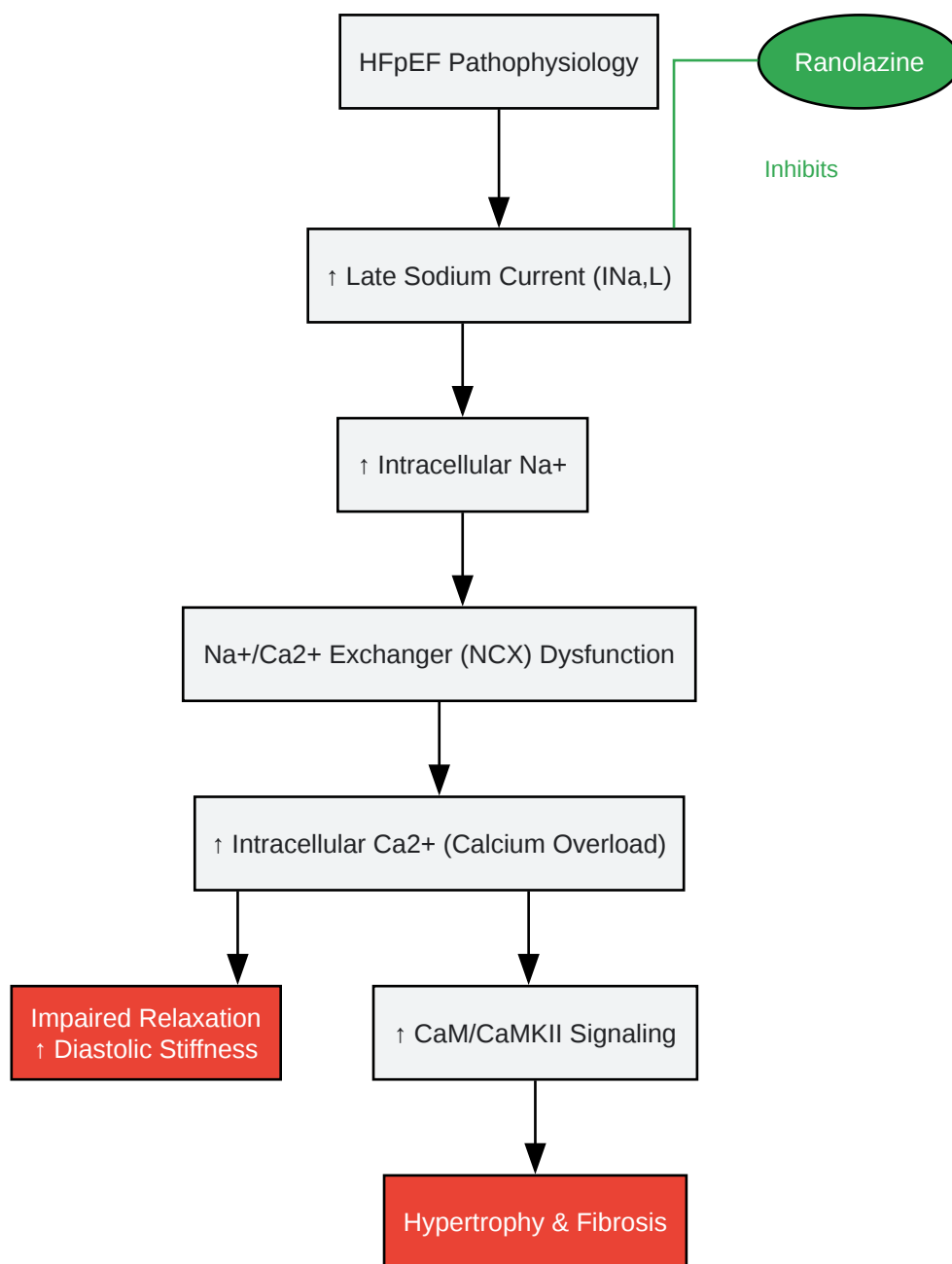
Heart failure with preserved ejection fraction (HFpEF) is a complex clinical syndrome characterized by diastolic dysfunction, where the heart's ability to relax and fill with blood is impaired, despite normal contractile function.[1][2] It accounts for over 50% of all heart failure cases, but effective therapeutic options remain limited.[3] **Ranolazine**, a drug approved for chronic angina, has emerged as a potential therapeutic agent for HFpEF due to its unique mechanism of action that does not significantly alter heart rate or blood pressure.[4] Its primary effect is the inhibition of the late inward sodium current (INa,L), which is often enhanced in pathological conditions like heart failure.[5][6][7][8]

Mechanism of Action

In HFpEF, an increased late sodium current leads to an accumulation of intracellular sodium ([Na+]i).[7][9] This sodium overload alters the function of the sodium-calcium exchanger (NCX), causing a subsequent increase in intracellular calcium ([Ca2+]i) concentration, or calcium overload.[4][6][7] Elevated diastolic [Ca2+]i impairs myocardial relaxation, increases diastolic stiffness, and contributes to the hallmark diastolic dysfunction of HFpEF.[4][7][9][10]

Ranolazine selectively inhibits the late INa,L.[6][7] This action prevents the rise in intracellular sodium, thereby reducing the calcium overload via the NCX.[6][7][8] By restoring more normal intracellular ion homeostasis, **Ranolazine** improves diastolic function.[7][11] Furthermore, this reduction in calcium overload can suppress downstream hypertrophic signaling pathways, such

as the CaM/CaMKII cascade, and may alleviate endoplasmic reticulum stress, potentially preventing adverse cardiac remodeling and apoptosis.[6]



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Caption: Ranolazine's mechanism of action in HFpEF.

Data from Preclinical Studies

Preclinical studies using animal models of HFpEF, such as hypertensive rats and mice with pressure-overload induced hypertrophy, have provided evidence for **Ranolazine**'s efficacy in improving diastolic function. These studies demonstrate improvements at both the whole-organ and cellular levels.

Parameter	Animal Model	Control Group (Vehicle)	Ranolazine Group	Key Finding	Citation
E/E' Ratio	DOCA-salt hypertensive mice	41.8 ± 2.6	31.9 ± 2.6	Ranolazine improved this key echocardiographic marker of diastolic dysfunction.	[1]
EDPVR Slope (mm Hg/μL)	DOCA-salt hypertensive mice	0.23 ± 0.026	0.17 ± 0.01	Ranolazine reduced the slope of the end-diastolic pressure-volume relationship, indicating decreased ventricular stiffness.	[1]
Myocyte Relaxation (τ) (s)	DOCA-salt hypertensive mice	0.18 ± 0.02	0.13 ± 0.01	Ranolazine improved the relaxation time constant in isolated cardiomyocytes.	[1]
EDPVR	Spontaneously Hypertensive Rats (SHR)	Elevated	Reduced	Ranolazine reduced the end-diastolic pressure-volume relationship slope,	[9]

particularly during dobutamine challenge.

Ranolazine reduced myoplasmic free calcium during diastole in isolated cardiomyocytes. [9]

Ranolazine restored aberrant sarcoplasmic reticulum (SR) calcium handling. [6]

Data from Clinical Trials

Clinical trials in HFpEF patients have investigated **Ranolazine**'s effects on hemodynamics, diastolic function, and exercise capacity. The results have shown some benefits, particularly in hemodynamics, although effects on exercise tolerance have been inconsistent.

Study / Analysis	Parameter	Placebo Group	Ranolazine Group	Key Finding	Citation
RALI-DHF	LVEDP (mm Hg)	No significant change	Significant decrease (p=0.04)	Ranolazine acutely reduced left ventricular end-diastolic pressure after 30 minutes of IV infusion.	[3]
RALI-DHF	PCWP (mm Hg)	No significant change	Significant decrease (p=0.04)	Ranolazine acutely reduced pulmonary capillary wedge pressure.	[3]
RALI-DHF	Mean PAP (mm Hg)	No significant change	Trend towards decrease (significant under pacing, p=0.02)	A trend towards reduced mean pulmonary artery pressure was observed.	[3]
RALI-DHF	Relaxation Parameters (τ , dP/dtmin)	N/A	Unaltered	No significant improvement in active relaxation parameters was observed after 14 days.	[3]
RALI-DHF	E/E' Ratio	N/A	No significant change	No significant change in this echocardiogr	[3]

aphic marker
after 14 days.

An increase
in LVEDV
suggests
improved
diastolic
filling.

[4]

Ranolazine
treatment
was
associated
with an
improvement
in the E/E'
ratio.

[4]

The
combined
findings did
not show a
significant
improvement
in peak
oxygen
consumption.

[4]

No significant
improvement
in exercise
duration was
found across
studies.

[4]

Ranolazine
significantly
reduced
mean

[12]

pulmonary
arterial
pressure in
patients with
concomitant
pulmonary
hypertension.

Pulmonary
capillary
wedge
pressure was [\[12\]](#)
also
significantly
reduced.

Pilot Study (HFpEF-PH)	Mean PCWP	Baseline: 22 mm Hg	6 Months: 13 mm Hg (-40%)
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Pilot Study (HFpEF-PH)	6-Minute Walk Distance	Baseline: 286 m	6 Months: 319 m
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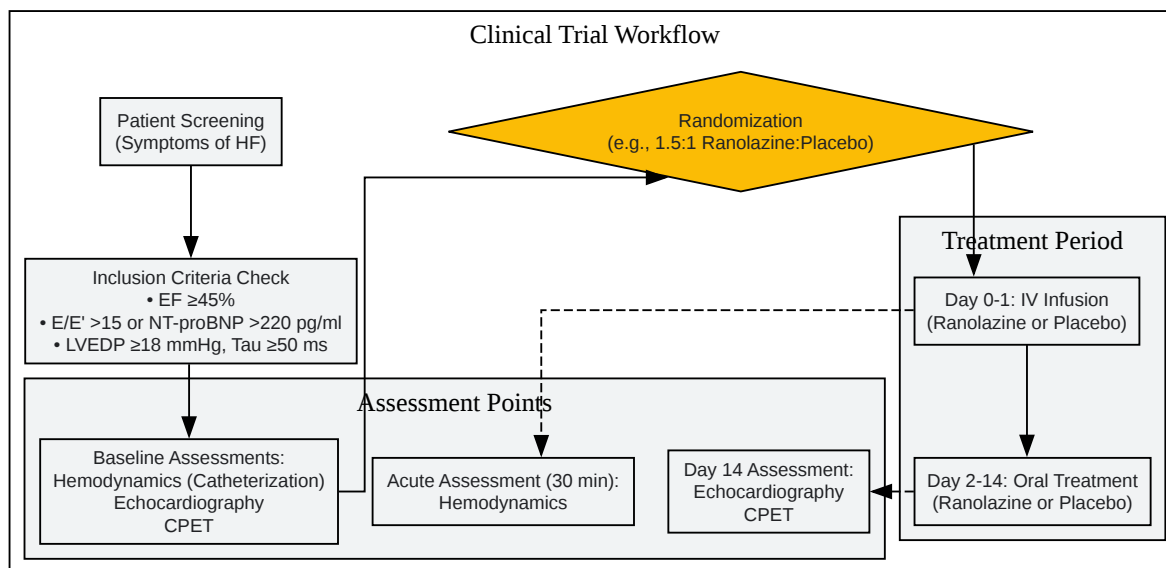
Functional
exercise
capacity
showed
improvement. [\[12\]](#)

Experimental Protocols

Detailed protocols are essential for reproducing and building upon existing research. Below are standardized methodologies for clinical and preclinical investigations of **Ranolazine** in HFpEF.

Protocol 1: Clinical Trial Protocol for **Ranolazine** in HFpEF (based on RALI-DHF)

This protocol outlines a proof-of-concept, randomized, double-blind, placebo-controlled study to assess the effects of **Ranolazine** on hemodynamics and diastolic function in HFpEF patients.



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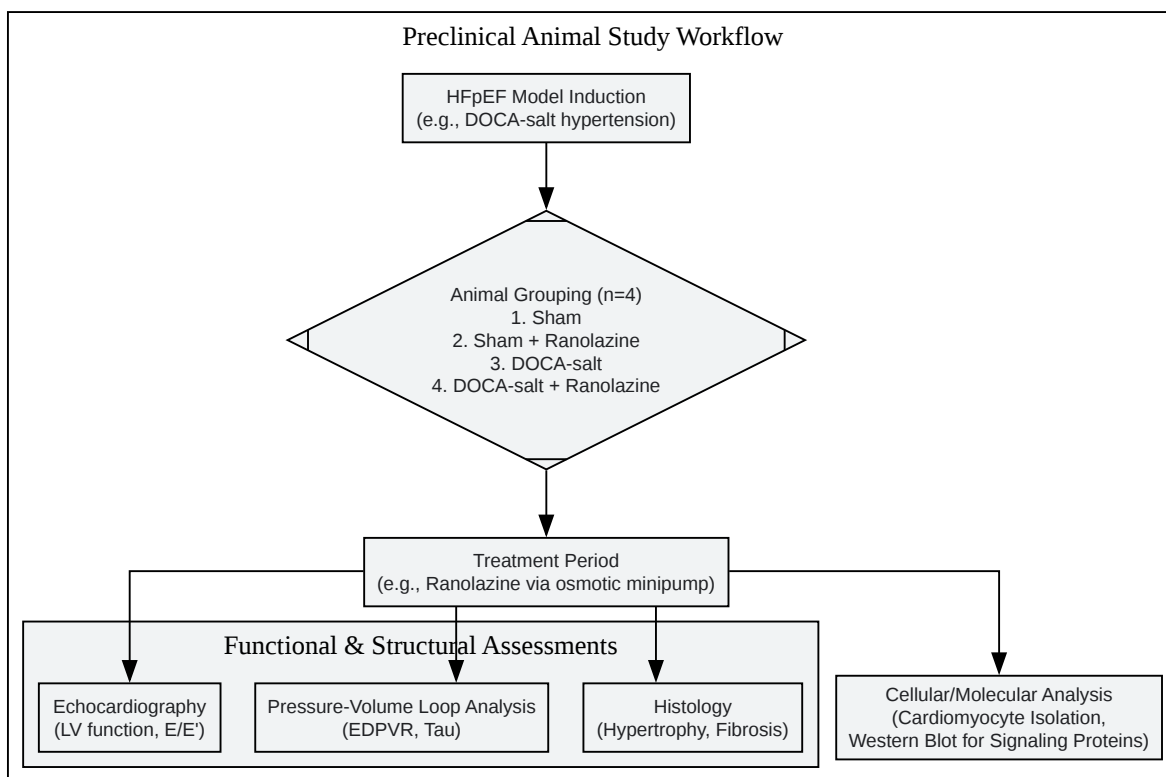
Caption: Workflow for a clinical trial of **Ranolazine** in HFpEF.

- Patient Selection:
 - Inclusion Criteria: Screen patients with clinical symptoms of heart failure.[3] Key inclusion criteria include:
 - Left ventricular ejection fraction (LVEF) $\geq 45\%$.[3]
 - Evidence of diastolic dysfunction, such as a mitral E-wave velocity to mitral annular velocity ratio (E/E') > 15 OR N-terminal pro-B-type natriuretic peptide (NT-proBNP) > 220 pg/ml.[3]
 - Elevated filling pressures confirmed by left ventricular end-diastolic pressure (LVEDP) ≥ 18 mm Hg.[3]
 - Impaired relaxation confirmed by a time-constant of relaxation (τ) ≥ 50 ms.[3]

- Exclusion Criteria: Exclude patients with conditions that could confound results, such as primary hypertrophic cardiomyopathy, pericardial constriction, or significant valvular disease.[13]
- Study Design & Randomization:
 - Employ a prospective, randomized, double-blind, placebo-controlled design.[3]
 - Randomize eligible patients to receive either **Ranolazine** or a matching placebo. The RALI-DHF study used a 1.5:1 allocation ratio (12 **Ranolazine**: 8 placebo).[3][13]
- Drug Administration:
 - Phase 1 (Intravenous): Begin with a 24-hour intravenous infusion of either **Ranolazine** or placebo to assess acute hemodynamic effects.[3]
 - Phase 2 (Oral): Follow the infusion with a course of oral treatment (e.g., 13 days) to evaluate effects after sustained administration.[3] A typical oral dose for other indications is 500 mg to 1000 mg twice daily.[12]
- Assessments & Endpoints:
 - Primary Endpoint: Change in diastolic function parameters. This can be assessed invasively by measuring LVEDP and tau via left heart catheterization.[3]
 - Secondary Endpoints:
 - Hemodynamics: Measure pulmonary capillary wedge pressure (PCWP) and mean pulmonary artery pressure (PAP).[3]
 - Echocardiography: Assess changes in diastolic function non-invasively using parameters like the E/E' ratio at baseline and follow-up.[3]
 - Exercise Capacity: Perform cardiopulmonary exercise testing (CPET) to measure peak oxygen consumption (VO₂) and total exercise duration at baseline and the end of the treatment period.[3]
 - Biomarkers: Measure NT-proBNP levels.[3]

Protocol 2: Preclinical Evaluation in a Rodent Model of HFpEF

This protocol describes the use of a deoxycorticosterone acetate (DOCA)-salt hypertensive mouse model to evaluate the effects of **Ranolazine** on cardiac structure and function.



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Caption: Workflow for a preclinical study of **Ranolazine**.

- Animal Model Induction:
 - Use an established model of HFpEF, such as the DOCA-salt hypertensive model or the spontaneously hypertensive rat (SHR).^{[1][9]} The DOCA-salt model induces cardiac

oxidative stress and diastolic dysfunction with preserved systolic function.[1] Another common model is pressure overload induced by transverse aortic constriction (TAC).[6]

- Experimental Groups:
 - Divide animals into four groups: (1) Sham/Control, (2) Sham/Control + **Ranolazine**, (3) HFpEF Model (e.g., DOCA-salt), and (4) HFpEF Model + **Ranolazine**.
- Drug Administration:
 - Administer **Ranolazine** or vehicle for a predefined period (e.g., several weeks). Continuous delivery via subcutaneous osmotic minipumps is an effective method to ensure stable drug levels.[6]
- In Vivo Functional Assessment:
 - Echocardiography: Perform serial echocardiograms to assess left ventricular structure, systolic function (EF), and diastolic function (e.g., E/E' ratio, E'/A' ratio).[1]
 - Invasive Hemodynamics: At the study endpoint, perform pressure-volume (PV) loop analysis to obtain detailed diastolic parameters, including the end-diastolic pressure-volume relationship (EDPVR) slope (a measure of stiffness) and the relaxation time constant (tau).[1]
- Ex Vivo and Cellular Analysis:
 - Histology: Harvest hearts for histological analysis to assess for hypertrophy (myocyte size) and fibrosis (collagen deposition).[6]
 - Cardiomyocyte Isolation: Isolate ventricular myocytes to study cellular function.[1][9]
 - Contractility and Relaxation: Pace isolated myocytes and measure sarcomere shortening and relengthening to assess cellular contractile and relaxation properties (e.g., time to 90% peak shortening, τ).[1]
 - Calcium Transients: Use calcium-sensitive dyes (e.g., Fura-2) to measure intracellular calcium transients and diastolic calcium levels.[1]

- Molecular Analysis: Use techniques like Western blotting to analyze the expression and phosphorylation of key proteins in hypertrophic signaling pathways (e.g., CaMKII).[6]

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